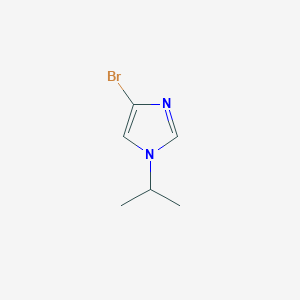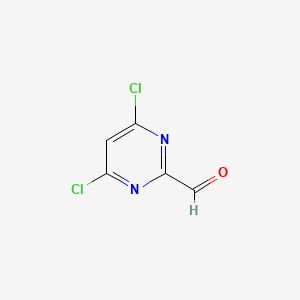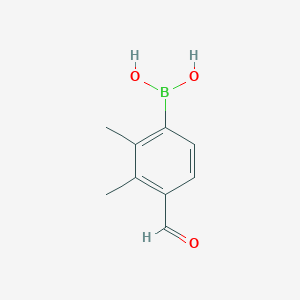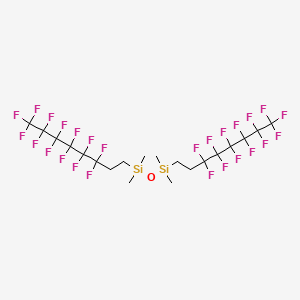
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)disiloxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes two silicon atoms bonded to methyl groups and long fluorinated alkyl chains. This compound is notable for its hydrophobic and oleophobic properties, making it useful in various industrial applications.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of water-repellent coatings and materials.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: It is explored for drug delivery systems due to its ability to form stable, hydrophobic barriers.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst, often platinum-based. The reaction conditions usually require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Analyse Chemischer Reaktionen
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, catalyzed by metals like platinum or rhodium.
The major products formed from these reactions include functionalized siloxanes and silanols, which are valuable intermediates in the synthesis of advanced materials and coatings .
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane exerts its effects is primarily through its hydrophobic and oleophobic interactions. The long fluorinated alkyl chains create a low surface energy barrier, preventing the adhesion of water and oils. This property is leveraged in various applications to create surfaces that repel liquids and contaminants .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane include:
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the fluorinated alkyl chains, used as a reducing agent and in hydrosilylation reactions.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon atom, used in similar hydrosilylation and reduction reactions.
Octamethylcyclotetrasiloxane: A cyclic siloxane used in the production of silicone polymers and resins.
The uniqueness of 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane lies in its extended fluorinated chains, which impart superior hydrophobic and oleophobic properties compared to its simpler analogs .
Eigenschaften
IUPAC Name |
[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F26OSi2/c1-48(2,7-5-9(21,22)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)47-49(3,4)8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKNJUVZUHUEOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O[Si(CH3)2CH2CH2C6F13]2, C20H20F26OSi2 |
Source


|
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647766 |
Source


|
| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71363-70-7 |
Source


|
| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
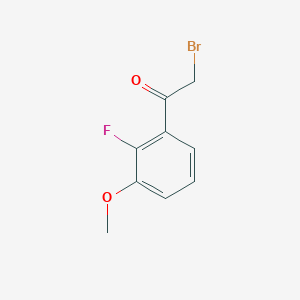
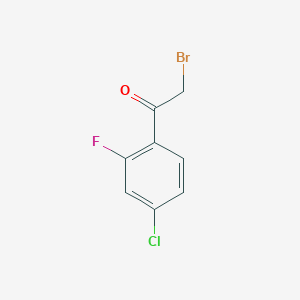
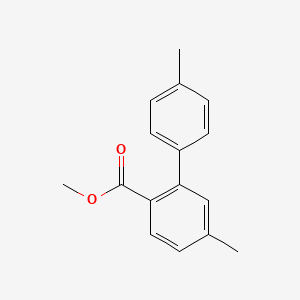
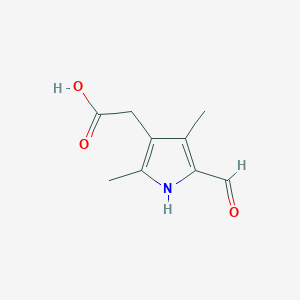
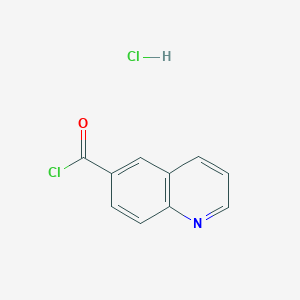
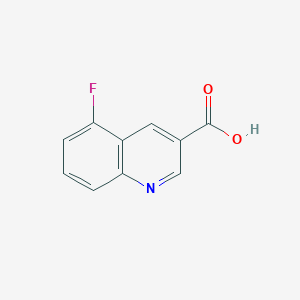
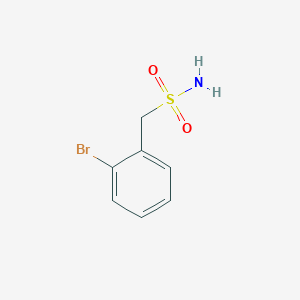
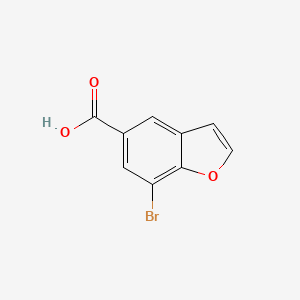
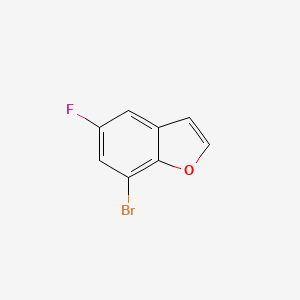
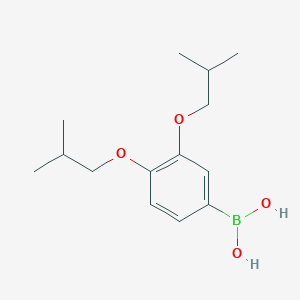
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
